N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide
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Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a trifluoropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Trifluoropropanoyl Group: This step involves the reaction of the piperidine derivative with trifluoropropanoic acid or its derivatives under suitable conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine and piperidine derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1-ethylpyrrolidin-2-yl)methyl]amine: A simpler analog without the piperidine and trifluoropropanoyl groups.
3-(1-ethylpyrrolidin-2-yl)piperidine: Lacks the trifluoropropanoyl group.
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-piperidinylpropanamide: Lacks the trifluoropropanoyl group.
Uniqueness
The presence of the trifluoropropanoyl group in N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30F3N3O2/c1-2-23-9-3-4-15(23)13-22-16(25)6-5-14-7-10-24(11-8-14)17(26)12-18(19,20)21/h14-15H,2-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXMARTBQKJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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